molecular formula C22H36O3 B14429241 4-Hydroxyphenyl hexadecanoate CAS No. 83791-08-6

4-Hydroxyphenyl hexadecanoate

Cat. No.: B14429241
CAS No.: 83791-08-6
M. Wt: 348.5 g/mol
InChI Key: ZMWJEKFRMJKWRE-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl hexadecanoate is an organic compound that belongs to the class of esters It is derived from hexadecanoic acid (palmitic acid) and 4-hydroxyphenol (hydroquinone)

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyphenyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with 4-hydroxyphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl hexadecanoates.

Scientific Research Applications

4-Hydroxyphenyl hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 4-hydroxyphenyl hexadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release hexadecanoic acid and 4-hydroxyphenol, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenyl octadecanoate: Similar structure but with an octadecanoic acid (stearic acid) moiety.

    4-Hydroxyphenyl dodecanoate: Contains a dodecanoic acid (lauric acid) moiety.

    4-Hydroxyphenyl butanoate: Contains a butanoic acid (butyric acid) moiety.

Uniqueness

4-Hydroxyphenyl hexadecanoate is unique due to its specific chain length and the presence of both a hydroxyl group and an ester group. This combination of functional groups allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways.

Properties

CAS No.

83791-08-6

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

(4-hydroxyphenyl) hexadecanoate

InChI

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)25-21-18-16-20(23)17-19-21/h16-19,23H,2-15H2,1H3

InChI Key

ZMWJEKFRMJKWRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

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